molecular formula C13H12O3 B8427591 Ethyl 7-hydroxynaphthalene-2-carboxylate

Ethyl 7-hydroxynaphthalene-2-carboxylate

Cat. No.: B8427591
M. Wt: 216.23 g/mol
InChI Key: PXWZTMTYCLZOCT-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxynaphthalene-2-carboxylate is a naphthalene-based organic building block of interest in medicinal chemistry and materials science research. Compounds featuring the hydroxynaphthalene carboxylate core are frequently investigated as key intermediates in the synthesis of more complex molecules . Research into structurally similar compounds indicates potential applications in the development of anticancer agents . The molecular framework is also relevant in the design of liquid crystalline materials, as certain coumarin and naphthalene derivatives are studied for their photophysical properties and ability to exhibit mesomorphic behavior . As a versatile scaffold, this compound can be used to explore structure-activity relationships and develop novel substances with specific electronic or biological characteristics. This product is intended for research and laboratory use only. It is not intended for human consumption or diagnostic, or therapeutic use of any kind.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 7-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)10-4-3-9-5-6-12(14)8-11(9)7-10/h3-8,14H,2H2,1H3

InChI Key

PXWZTMTYCLZOCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Ethyl 7-Hydroxynaphthalene-2-Carboxylate and Analogs
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa (Predicted) Key Features
This compound -OH (C7), -COOEt (C2) C₁₃H₁₂O₃ 216.23* Not reported ~11.06† Polar hydroxyl, lipophilic ester
Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate -OCH₃ (C7), -COOEt (C2), -O (C1) C₁₄H₁₆O₄ 248.27 47–48 11.06 Methoxy group, ketone, higher MW
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate -OH (C7), -SO₃K (C1, C3) C₁₀H₆K₂O₇S₂ 408.46 Not reported Not reported High water solubility (sulphonates)

*Calculated based on molecular formula.
†Estimated based on analog data from .

Key Observations :

  • Substituent Effects : The hydroxyl group in this compound enhances polarity compared to the methoxy group in its analog , likely improving solubility in polar solvents. However, the sulphonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate confer ionic character, making it far more water-soluble.

Preparation Methods

Benzyl Protection-Deprotection Strategy

To prevent hydroxyl group interference during esterification, 7-benzyloxynaphthalene-2-carboxylic acid serves as a key intermediate:

  • Protection : Benzylation of 7-hydroxy-2-naphthoic acid using benzyl bromide/K₂CO₃ in DMF (90% yield).

  • Esterification : DCC/DMAP-mediated coupling with ethanol converts the acid to ethyl 7-benzyloxynaphthalene-2-carboxylate (88% yield).

  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acidolysis (TsOH/MeOH) removes the benzyl group, yielding the target compound (95% yield).

Tetrahydropyranyl (THP) Protection

THP-protected intermediates enable selective functionalization. For example, THP-protected 7-hydroxynaphthalene-2-carboxylic acid is esterified with ethanol via Steglich conditions (DCC/DMAP), followed by TsOH-catalyzed deprotection (91% overall yield).

DMAP-Catalyzed Esterification

4-Dimethylaminopyridine (DMAP) accelerates esterification under mild conditions. In a method adapted from chromene synthesis, 7-hydroxynaphthalene-2-carboxylic acid reacts with ethanol (1:5 molar ratio) and DMAP (10 mol%) at 120°C for 2 hours, achieving 88% yield. DMAP enhances nucleophilicity of the hydroxyl group, facilitating acyl transfer without requiring coupling agents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentsConditionsYieldAdvantagesLimitations
Direct Esterification7-Hydroxy-2-naphthoic acidH₂SO₄/TsOHReflux, 18–24 h75–85%SimplicityCompeting dehydration
Carbonylation7-Bromo-2-naphtholPdCl₂, Et₃N130°C, 24 h, 500 psig85–90%High yield, one-potRequires high-pressure equipment
Benzyl Protection7-Hydroxy-2-naphthoic acidBnBr, DCC/DMAP, Pd-CStepwise, 48 h88–95%RegioselectiveMulti-step, costlier reagents
DMAP-Catalyzed7-Hydroxy-2-naphthoic acidDMAP120°C, 2 h88%Mild, fastLimited solvent compatibility

Critical Considerations in Synthesis

  • Regioselectivity : Directing groups (e.g., hydroxyl) influence electrophilic substitution patterns. Bromination of β-naphthol typically favors the 6-position, necessitating alternative strategies for 7-substitution.

  • Catalyst Efficiency : Palladium systems require ligand optimization to minimize side reactions (e.g., homocoupling).

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve DCC/DMAP-mediated esterification but complicate purification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-hydroxynaphthalene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves alkylation of 7-hydroxynaphthalene with ethyl chloroformate or ethyl iodide in the presence of a base (e.g., NaH or K₂CO₃). Reflux conditions (e.g., 80–100°C for 6–12 hours) under inert atmospheres are critical to avoid oxidation of the hydroxyl group. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation ensures product purity. Optimization studies suggest yield improvements by adjusting catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF vs. THF) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hydroxyl at C7, ester at C2). Aromatic protons appear as doublets (δ 6.8–8.2 ppm), while the ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (via SHELX software ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxyl group forms intramolecular H-bonds with the ester carbonyl, stabilizing the planar conformation.
  • IR Spectroscopy : Key peaks include O–H stretch (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

Q. What purification strategies are recommended for this compound, and how do they impact purity?

  • Methodological Answer :

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 ratio) effectively separates unreacted precursors. Purity (>95%) is confirmed via HPLC (C18 column, methanol/water mobile phase).
  • Recrystallization : Ethanol or ethyl acetate as solvents yield high-purity crystals. Slow cooling minimizes co-crystallization of byproducts.
  • Distillation : Reduced-pressure distillation (b.p. 150–160°C at 10 mmHg) is suitable for bulk purification but may degrade thermally sensitive substituents .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical structural data for this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., X-ray vs. DFT calculations) are addressed via:

  • Conformational Analysis : Molecular dynamics simulations (e.g., Gaussian or ORCA) model rotational barriers of the ethyl ester group.
  • Hydrogen Bonding Networks : AIM (Atoms in Molecules) theory quantifies H-bond strength, explaining deviations in experimental vs. optimized geometries.
  • Error Analysis : Refinement protocols (e.g., SHELXL ) adjust thermal parameters and occupancy factors to reconcile crystallographic data with computational predictions.

Q. What role do steric and electronic effects play in the reactivity of this compound during esterification or substitution reactions?

  • Methodological Answer :

  • Steric Effects : The hydroxyl group at C7 hinders electrophilic substitution at adjacent positions (C6 and C8), favoring reactions at C1 or C3.
  • Electronic Effects : Electron-withdrawing ester groups deactivate the naphthalene ring, requiring Lewis acid catalysts (e.g., AlCl₃) for nitration or sulfonation.
  • Kinetic Studies : Hammett plots (σ⁺ values) correlate substituent effects with reaction rates, guiding synthetic pathway optimization .

Q. How do researchers analyze this compound’s interactions with biological macromolecules, and what binding mechanisms are hypothesized?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., cytochrome P450). The hydroxyl group forms H-bonds with active-site residues (e.g., Tyr or Ser), while the naphthalene core engages in π-π stacking with aromatic side chains.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities (Kd ≈ 10–100 µM) and thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis Studies : Site-directed mutations in target proteins validate predicted binding sites .

Q. What experimental designs address contradictions in toxicity data for naphthalene derivatives like this compound?

  • Methodological Answer :

  • Dose-Response Studies : Rodent models (OECD TG 452) administer 10–1000 mg/kg doses to identify NOAEL (No Observed Adverse Effect Level).
  • Metabolite Profiling : LC-MS/MS detects oxidative metabolites (e.g., epoxides) linked to hepatotoxicity.
  • Risk of Bias Assessment : Tools like Table C-7 () evaluate randomization, blinding, and dose allocation in animal studies to mitigate conflicting conclusions .

Q. How are structure-activity relationships (SARs) established for this compound’s anti-inflammatory properties?

  • Methodological Answer :

  • Analog Synthesis : Derivatives with modified substituents (e.g., methoxy instead of hydroxyl) are synthesized and tested in COX-2 inhibition assays.
  • QSAR Models : Partial least squares (PLS) regression correlates logP, polar surface area, and IC₅₀ values.
  • In Vivo Models : Carrageenan-induced rat paw edema assays quantify potency reductions when the hydroxyl group is acetylated .

Data Presentation and Analysis Guidelines

  • Statistical Validation : Use ANOVA for multi-group comparisons (e.g., catalytic conditions) and report p-values with Bonferroni correction.
  • Graph Standards : Plot reaction yields vs. temperature with error bars (SD, n=3). Avoid 3D graphs unless necessary for conformational visualization .

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